2-(4-Chlorophenyl)-1,3-benzodithiole
Description
2-(4-Chlorophenyl)-1,3-benzodithiole is a heterocyclic compound featuring a fused 1,3-benzodithiole core substituted at the 2-position with a 4-chlorophenyl group. The benzodithiole scaffold consists of a benzene ring fused with two sulfur atoms at positions 1 and 3, forming a planar, conjugated system. The 4-chlorophenyl substituent introduces electron-withdrawing effects due to the chlorine atom, which can modulate the compound’s electronic properties, making it relevant for applications in organic electronics, such as semiconductors or charge-transport materials .
Properties
CAS No. |
62102-59-4 |
|---|---|
Molecular Formula |
C13H9ClS2 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzodithiole |
InChI |
InChI=1S/C13H9ClS2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,13H |
InChI Key |
JQZSRWGLCSJIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-benzodithiole typically involves the reaction of 4-chlorobenzenethiol with 1,2-dichlorobenzene under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-1,3-benzodithiole can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Thiopyran-4-ylidene)-1,3-benzodithiole Derivatives
Structural Differences :
Functional Differences :
- The 4-chlorophenyl group’s electron-withdrawing nature may increase electron affinity, favoring n-type semiconductor behavior.
- Applications : Both compounds are explored for semiconductor devices, but the substituent choice tailors them for specific performance metrics (e.g., band gap, thermal stability) .
Fenofibrate and Related Pharmaceutical Compounds
Structural Differences :
- Core: Fenofibrate (USP RS) has a 1,3-benzenedicarboxylic acid core, contrasting with the benzodithiole system.
- Substituents: Fenofibrate includes 4-chlorophenyl and 4-hydroxyphenyl groups, while the target compound lacks polar functional groups like carboxylic acids.
Functional Differences :
- Electronics vs. Pharmacology: The benzodithiole core’s sulfur atoms enable π-electron delocalization, critical for semiconductor use. Fenofibrate’s carboxylic acid and hydroxyl groups enhance solubility and bioavailability, enabling lipid-lowering activity.
- Role of 4-Chlorophenyl: In pharmaceuticals, the 4-chlorophenyl group in Fenofibrate aids receptor binding (e.g., PPARα). In benzodithiole derivatives, it optimizes electronic properties for device applications .
Fenofibrate Related Compound A
Structural Differences :
- Core: Related Compound A is a methanone (carbonyl group), lacking the benzodithiole or benzenedicarboxylic acid framework.
- Substituents: It retains the 4-chlorophenyl and 4-hydroxyphenyl groups seen in Fenofibrate.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic vs. Pharmacological Traits
| Property | 2-(4-Chlorophenyl)-1,3-benzodithiole | Fenofibrate (USP RS) |
|---|---|---|
| Core Functionality | Conjugated dithiole ring | Carboxylic acid |
| Key Substituent | 4-Chlorophenyl (electron-withdrawing) | 4-Chlorophenyl (binding moiety) |
| Band Gap (Est.) | Moderate (semiconductor) | N/A |
| Bioactivity | None | PPARα agonist |
| Primary Use | Organic electronics | Lipid regulation |
Research Findings and Insights
- Substituent Impact : The 4-chlorophenyl group’s electron-withdrawing effect is leveraged differently across disciplines—enhancing charge transport in electronics and molecular binding in pharma .
- Core Structure Dictates Application: Benzodithiole derivatives prioritize electronic properties, while benzenedicarboxylic acid/methanone frameworks serve chemical or biological roles.
- Synthetic Flexibility : Modifying substituents on the benzodithiole core (e.g., thiopyran vs. chlorophenyl) allows fine-tuning for targeted semiconductor performance .
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